molecular formula C10H17N3O B11775259 1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole

1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole

Cat. No.: B11775259
M. Wt: 195.26 g/mol
InChI Key: LCQDVYNDWCAJQF-SECBINFHSA-N
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Description

1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole is a heterocyclic compound that features a pyrazole ring substituted with three methyl groups and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-trimethylpyrazole with a pyrrolidinyl derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole

InChI

InChI=1S/C10H17N3O/c1-7-10(8(2)13(3)12-7)14-9-4-5-11-6-9/h9,11H,4-6H2,1-3H3/t9-/m1/s1

InChI Key

LCQDVYNDWCAJQF-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)O[C@@H]2CCNC2

Canonical SMILES

CC1=C(C(=NN1C)C)OC2CCNC2

Origin of Product

United States

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